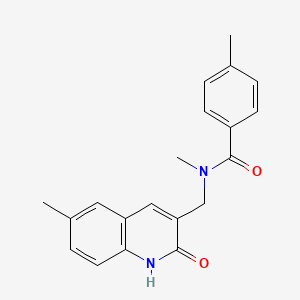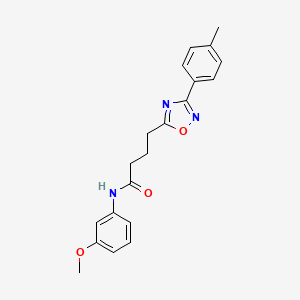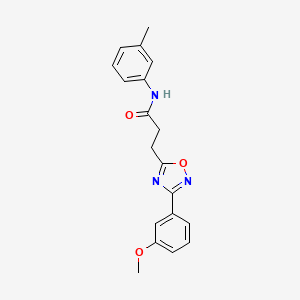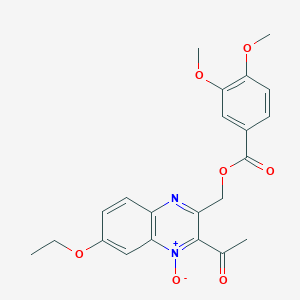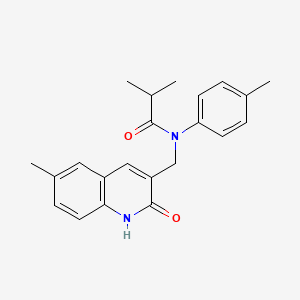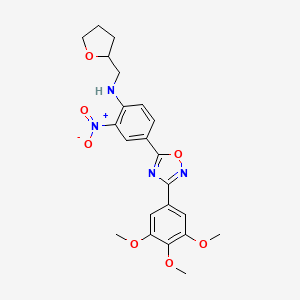
N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. It has a unique structure that allows it to be easily incorporated into various biological systems, making it a valuable tool for studying cellular processes.
Mécanisme D'action
The mechanism of action of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to absorb and emit light at specific wavelengths. When N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is excited by a light source, it absorbs energy and enters an excited state. It then emits light as it returns to its ground state. The emitted light can be detected and used to visualize the location and movement of labeled molecules within cells.
Biochemical and Physiological Effects:
N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal effects on cellular function and viability, making it a safe and reliable tool for scientific research. However, it is important to note that the introduction of any foreign molecule into a biological system can potentially affect its function, and caution should be exercised when interpreting results obtained using N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. It is also highly photostable, meaning it can withstand prolonged exposure to light without losing its fluorescence. However, N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has limitations in terms of its spectral properties, as it has a narrow absorption and emission range. This can limit its use in certain applications where a broader spectral range is required.
Orientations Futures
There are many future directions for the use of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of interest is the development of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide-based biosensors for detecting specific molecules in biological systems. Another area of interest is the use of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in combination with other imaging techniques, such as super-resolution microscopy, to achieve higher resolution imaging of cellular processes. Additionally, the development of new N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved spectral properties and solubility in different solvents will expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acid) with an amine or amide functional group. The reaction can be carried out under mild conditions and produces a highly fluorescent compound. Various modifications can be made to the structure of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide to alter its properties, such as its absorption and emission spectra, and its solubility in different solvents.
Applications De Recherche Scientifique
N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research as a fluorescent probe for imaging and tracking cellular processes. It can be used to label proteins, lipids, and nucleic acids, allowing researchers to visualize their localization and movement within cells. N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can also be used to monitor changes in intracellular pH, ion concentrations, and enzyme activity. In addition, N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in drug discovery and development, as it can be used to screen compounds for their ability to bind to specific targets.
Propriétés
IUPAC Name |
N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-10-17-14(20)8-9-15-18-16(19-21-15)13-7-5-6-12(2)11-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCHCZDXOWWOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



